

An In-depth Technical Guide to JYL-273: A Potent TRPV1 Agonist

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Compound of Interest

Compound Name: JYL-273

Cat. No.: B3050825

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and presumed synthesis route of **JYL-273**, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of the TRPV1 channel.

Core Chemical Properties of JYL-273

JYL-273 is recognized as a powerful agonist of the VR1 (TRPV1) receptor.^{[1][2]} Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the molecule for research and experimental purposes.

Property	Value	Source
CAS Number	289902-71-2	^{[1][2]}
Molecular Formula	C28H40N2O4S	^{[1][2]}
Molecular Weight	500.7 g/mol	^{[1][2]}
Pharmacological Target	Transient Receptor Potential Vanilloid 1 (TRPV1)	^{[1][2]}
Reported Activity	Potent Agonist	^{[1][2]}

Presumed Synthesis Route

While the specific, detailed synthesis protocol for **JYL-273** is not publicly available in the reviewed literature, a generalized synthetic approach for potent vanilloid-based TRPV1 agonists can be inferred from established organic chemistry principles and published syntheses of analogous compounds. A plausible retrosynthetic analysis suggests a convergent synthesis strategy, likely involving the formation of an amide or a similar linkage between a vanilloid headgroup and a lipophilic side chain.

A representative, hypothetical synthesis could involve the following key steps:

- **Synthesis of the Vanilloid Amine Moiety:** This would likely start from a commercially available vanillin derivative, which would undergo functional group manipulations to introduce an amine group at the appropriate position. This could involve reactions such as reductive amination or conversion of a carboxylic acid to an amide followed by reduction.
- **Synthesis of the Lipophilic Side Chain Acid Chloride:** The synthesis of the second key fragment would involve the preparation of a long-chain carboxylic acid with the desired structural features, followed by its conversion to a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride.
- **Coupling Reaction:** The final step would be the coupling of the vanilloid amine with the lipophilic acid chloride under basic conditions to form the final amide product, **JYL-273**. Purification would likely be achieved through column chromatography.

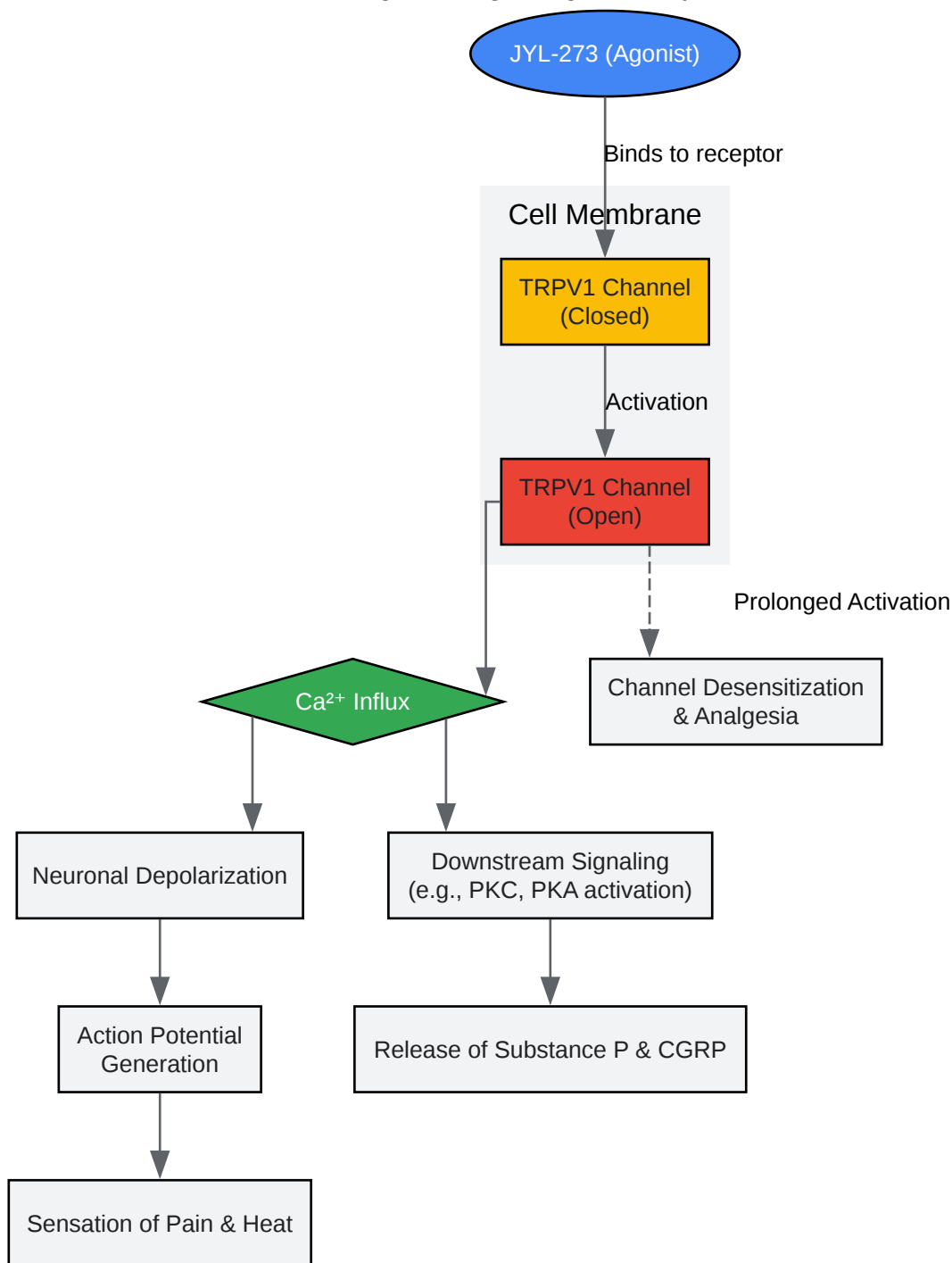
The TRPV1 Signaling Pathway: The Mechanism of Action for JYL-273

As a potent TRPV1 agonist, **JYL-273** is presumed to exert its effects by directly binding to and activating the TRPV1 ion channel. This channel is a non-selective cation channel predominantly expressed on the sensory neurons. Its activation leads to the influx of cations, primarily Ca^{2+} and Na^{+} , which depolarizes the neuron and initiates the sensation of pain and heat.

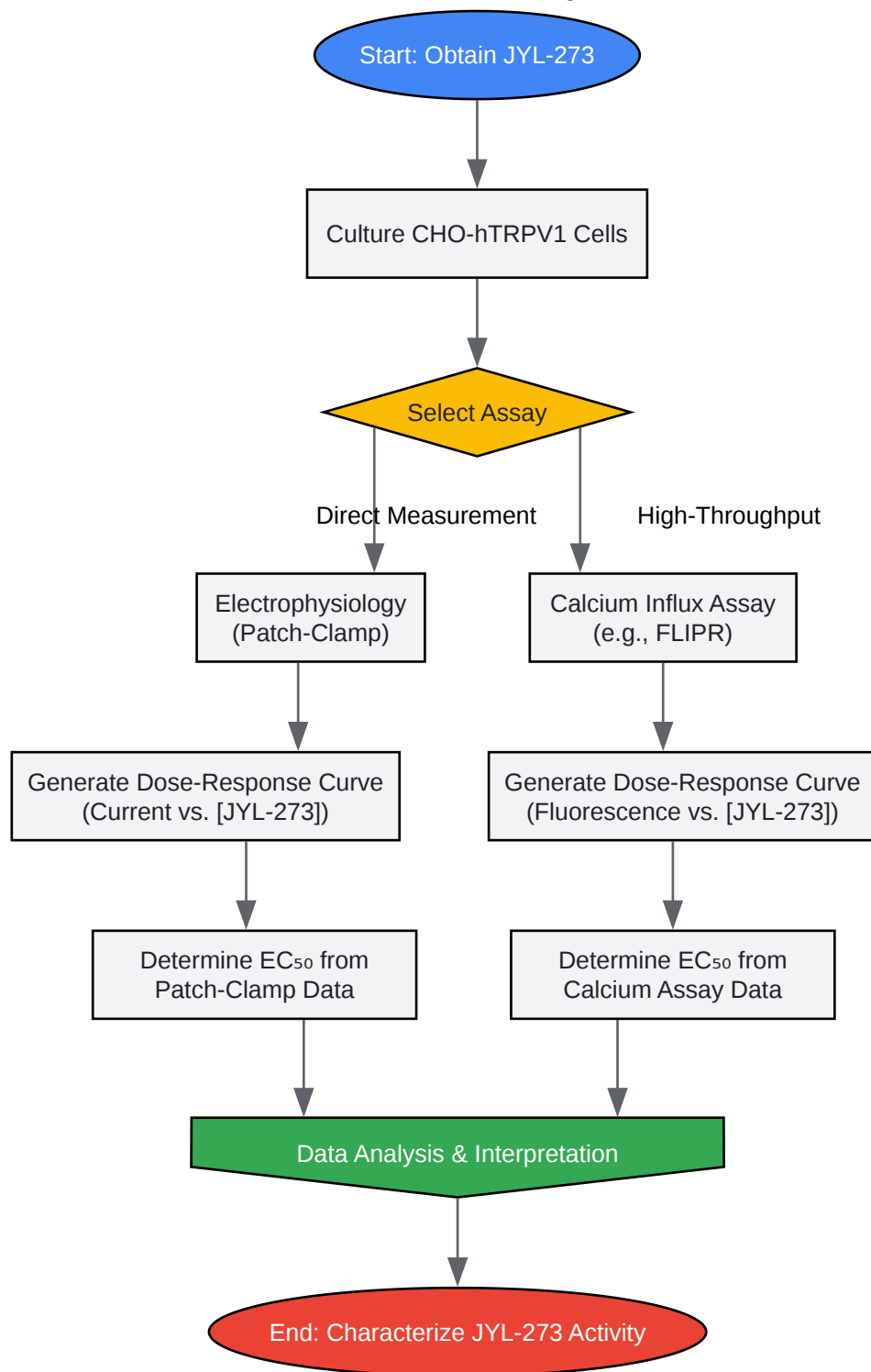
The activation of TRPV1 by an agonist like **JYL-273** triggers a cascade of intracellular signaling events. The initial influx of calcium acts as a second messenger, activating a host of

downstream signaling molecules. This can lead to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from the sensory nerve endings. Prolonged activation of TRPV1, however, leads to a desensitization of the channel and a subsequent reduction in pain signaling, a phenomenon that is exploited for therapeutic purposes.

TRPV1 Agonist Signaling Pathway



Workflow for a TRPV1 Agonist

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